molecular formula C22H23N3O5S2 B2925239 Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 441291-13-0

Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2925239
CAS RN: 441291-13-0
M. Wt: 473.56
InChI Key: LUOOVMHFFQAUAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the Biginelli reaction , which combines three components (substituted aldehyde, ethyl acetoacetate, and urea) in one pot to yield intermediate compounds . These intermediates are then further modified to obtain the final product.


Molecular Structure Analysis

The molecular structure of Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate consists of a piperazine ring, a benzo[b]thiophene moiety, and a sulfonyl group. The benzo[b]thiophene unit imparts aromaticity and contributes to the overall stability of the compound .


Physical And Chemical Properties Analysis

  • Melting Point : Notably, the melting point of thiophene (a related compound) is −38°C .

Future Directions

: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Link

properties

IUPAC Name

ethyl 4-[4-(1-benzothiophen-5-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-2-30-22(27)24-10-12-25(13-11-24)32(28,29)19-6-3-16(4-7-19)21(26)23-18-5-8-20-17(15-18)9-14-31-20/h3-9,14-15H,2,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOVMHFFQAUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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